Cas no 1805662-81-0 (Ethyl 4-cyano-2-difluoromethoxy-5-ethylphenylacetate)

Ethyl 4-cyano-2-difluoromethoxy-5-ethylphenylacetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 4-cyano-2-difluoromethoxy-5-ethylphenylacetate
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- Inchi: 1S/C14H15F2NO3/c1-3-9-5-10(7-13(18)19-4-2)12(20-14(15)16)6-11(9)8-17/h5-6,14H,3-4,7H2,1-2H3
- InChI Key: LWCHMMOQHOZVRK-UHFFFAOYSA-N
- SMILES: FC(OC1=CC(C#N)=C(CC)C=C1CC(=O)OCC)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 20
- Rotatable Bond Count: 7
- Complexity: 367
- XLogP3: 3.5
- Topological Polar Surface Area: 59.3
Ethyl 4-cyano-2-difluoromethoxy-5-ethylphenylacetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010003069-500mg |
Ethyl 4-cyano-2-difluoromethoxy-5-ethylphenylacetate |
1805662-81-0 | 97% | 500mg |
782.40 USD | 2021-07-06 | |
Alichem | A010003069-1g |
Ethyl 4-cyano-2-difluoromethoxy-5-ethylphenylacetate |
1805662-81-0 | 97% | 1g |
1,519.80 USD | 2021-07-06 | |
Alichem | A010003069-250mg |
Ethyl 4-cyano-2-difluoromethoxy-5-ethylphenylacetate |
1805662-81-0 | 97% | 250mg |
484.80 USD | 2021-07-06 |
Ethyl 4-cyano-2-difluoromethoxy-5-ethylphenylacetate Related Literature
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Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035
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Tatsuya Kameyama,Ken-ichi Okazaki,Katsuhiko Takagi Phys. Chem. Chem. Phys., 2009,11, 5369-5376
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Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286
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Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610
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Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085
Additional information on Ethyl 4-cyano-2-difluoromethoxy-5-ethylphenylacetate
Research Brief on Ethyl 4-cyano-2-difluoromethoxy-5-ethylphenylacetate (CAS: 1805662-81-0)
Ethyl 4-cyano-2-difluoromethoxy-5-ethylphenylacetate (CAS: 1805662-81-0) is a novel chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique difluoromethoxy and cyano functional groups, has shown promising potential in various therapeutic applications, particularly in the development of anti-inflammatory and analgesic agents. Recent studies have focused on its synthesis, pharmacological properties, and mechanism of action, making it a subject of intense scientific inquiry.
The synthesis of Ethyl 4-cyano-2-difluoromethoxy-5-ethylphenylacetate involves a multi-step process that includes the introduction of the difluoromethoxy group at the ortho position of the phenyl ring, followed by the incorporation of the cyano and ethyl groups. Advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) have been employed to confirm the purity and structural integrity of the compound. These methodologies ensure that the compound meets the stringent quality standards required for pharmaceutical applications.
Pharmacological evaluations of Ethyl 4-cyano-2-difluoromethoxy-5-ethylphenylacetate have revealed its potent inhibitory effects on key inflammatory mediators, such as cyclooxygenase-2 (COX-2) and prostaglandin E2 (PGE2). In vitro studies using human cell lines have demonstrated that the compound significantly reduces the production of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for chronic inflammatory diseases. Furthermore, in vivo studies in animal models have corroborated these findings, showing marked reductions in inflammation and pain responses without significant adverse effects.
One of the most compelling aspects of Ethyl 4-cyano-2-difluoromethoxy-5-ethylphenylacetate is its selectivity towards COX-2 over COX-1, which minimizes the risk of gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs). This selectivity, combined with its favorable pharmacokinetic profile, positions the compound as a promising candidate for further clinical development. Recent preclinical trials have also explored its potential in treating neuropathic pain, with preliminary results indicating efficacy in reducing pain sensitivity in rodent models.
Despite these promising findings, challenges remain in the development of Ethyl 4-cyano-2-difluoromethoxy-5-ethylphenylacetate as a therapeutic agent. Issues such as optimal dosing, long-term safety, and formulation stability need to be addressed in future studies. Additionally, the compound's mechanism of action at the molecular level warrants further investigation to fully elucidate its therapeutic potential. Collaborative efforts between academic researchers and pharmaceutical companies are essential to advance this compound through the drug development pipeline.
In conclusion, Ethyl 4-cyano-2-difluoromethoxy-5-ethylphenylacetate (CAS: 1805662-81-0) represents a significant advancement in the search for novel anti-inflammatory and analgesic agents. Its unique chemical structure, coupled with its promising pharmacological properties, makes it a valuable subject of ongoing research. As studies continue to uncover its full therapeutic potential, this compound may pave the way for new treatments for inflammatory and pain-related disorders, addressing unmet medical needs in the field.
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